2'-benzyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
Description
Properties
Molecular Formula |
C24H28N2O2 |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
2-benzyl-1-oxo-N-propylspiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C24H28N2O2/c1-2-16-25-22(27)21-19-12-6-7-13-20(19)23(28)26(24(21)14-8-9-15-24)17-18-10-4-3-5-11-18/h3-7,10-13,21H,2,8-9,14-17H2,1H3,(H,25,27) |
InChI Key |
YTOLWCANJPGXME-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-benzyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2’-Benzyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, modifying the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential as a therapeutic agent. Its structure suggests that it may interact with specific biological targets, potentially leading to the development of new drugs.
Case Study: CXCR4 Modulation
Research indicates that spirocyclic compounds similar to this one have been explored for their ability to modulate the CXCR4 receptor, which is implicated in various diseases, including cancer and HIV. The unique spiro structure may enhance binding affinity and selectivity towards CXCR4, making it a valuable lead compound for drug development targeting this receptor .
Anticancer Activity
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. The mechanism of action may involve the induction of apoptosis in cancer cells or inhibition of cell proliferation.
Case Study: In Vitro Studies
In vitro assays have demonstrated that spiro[cyclopentane-isoquinoline] derivatives can inhibit the growth of various cancer cell lines. Further investigation into the specific pathways affected by this compound could elucidate its potential as an anticancer agent .
Neuroprotective Effects
There is emerging interest in the neuroprotective properties of spirocyclic compounds. The unique arrangement of atoms in these compounds may allow them to cross the blood-brain barrier and exert protective effects against neurodegenerative diseases.
Case Study: Neuroprotection in Animal Models
Animal studies have shown that certain spirocyclic compounds can reduce neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Mechanism of Action
The mechanism of action of 2’-benzyl-1’-oxo-N-propyl-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Benzyl vs.
- N-Propyl vs. Bulkier Groups : The N-propyl carboxamide may balance solubility and target affinity, whereas bulkier substituents (e.g., 4-fluorobenzyl in ) could improve receptor binding but reduce solubility.
Physicochemical Properties
Data gaps exist for the target compound, but trends among analogs suggest:
- Molecular Weight: Estimated at 370–420 g/mol, aligning with spirocyclic isoquinolines in .
- Purity : Similar compounds are typically synthesized at 95–98% purity using chromatographic methods .
- Lipophilicity : The benzyl group likely increases logP compared to cyclohexyl or furylmethyl analogs, as seen in cyclohexyl (logP inferred ~3.5) vs. benzyl derivatives .
Q & A
Q. What are the recommended methodologies for synthesizing 2'-benzyl-1'-oxo-N-propyl-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide?
Answer: Synthesis typically involves multi-step routes, including:
- Coupling Reactions : Use of coupling agents (e.g., DCC or EDC) to form amide bonds between the spiro-isoquinoline core and the N-propylcarboxamide group .
- Cyclization : Acid- or base-catalyzed cyclization to construct the spirocyclic system, with temperature control (e.g., 60–80°C) to avoid side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥95% purity .
- Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity assessment, and HRMS for molecular weight validation .
Q. How should researchers handle safety and stability concerns during experimental work with this compound?
Answer:
- PPE : Use NIOSH-approved eye protection (safety glasses, face shields) and nitrile gloves .
- Ventilation : Conduct reactions in fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to maintain stability .
- First Aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .
Q. What analytical techniques are critical for characterizing this spirocyclic compound?
Answer:
- Structural Elucidation : X-ray crystallography for resolving spirojunction geometry and stereochemistry .
- Spectroscopy : 2D NMR (COSY, NOESY) to confirm substituent positions and hydrogen bonding .
- Thermal Analysis : TGA/DSC to assess decomposition temperatures (data gaps noted in existing SDS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, logP) for this compound?
Answer:
- Experimental Validation : Conduct shake-flask experiments for solubility (water, DMSO) and HPLC-based logP measurements .
- Computational Modeling : Use QSAR or COSMO-RS to predict properties if experimental data are unavailable .
- Comparative Analysis : Cross-reference with structurally analogous spiro compounds (e.g., 6',7'-dihydroxy spiro-isoquinolines) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) given limited toxicological data?
Answer:
- In Silico Profiling : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to biological targets (e.g., kinases, GPCRs) .
- Fragment-Based Design : Synthesize derivatives with modifications to the benzyl or propyl groups to assess impact on activity .
- In Vitro Assays : Prioritize cytotoxicity screening (e.g., MTT assay on HEK293 cells) to identify toxicophores .
Q. How can researchers optimize reaction yields when synthesizing this compound under scaled conditions?
Answer:
- Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; optimize catalyst loading (5–10 mol%) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and solubility .
- Process Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediate formation .
Q. What methodologies address the lack of ecological toxicity data for environmental risk assessment?
Answer:
- Read-Across Approaches : Leverage data from structurally similar compounds (e.g., spiro-isoquinolines with known ecotoxicity) .
- Microcosm Studies : Evaluate biodegradation in soil/water systems using OECD 301/302 guidelines .
- Computational Tools : Apply ECOSAR v2.2 to estimate acute/chronic toxicity to aquatic organisms .
Data Gaps and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
